molecular formula C14H11F3N2O B14127534 2-((3-Oxocyclohex-1-en-1-yl)amino)-4-(trifluoromethyl)benzonitrile

2-((3-Oxocyclohex-1-en-1-yl)amino)-4-(trifluoromethyl)benzonitrile

Katalognummer: B14127534
Molekulargewicht: 280.24 g/mol
InChI-Schlüssel: KNDILGZYROAJCW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-((3-Oxocyclohex-1-en-1-yl)amino)-4-(trifluoromethyl)benzonitrile is a complex organic compound with a unique structure that includes a trifluoromethyl group, a benzonitrile moiety, and an oxocyclohexenylamine group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3-Oxocyclohex-1-en-1-yl)amino)-4-(trifluoromethyl)benzonitrile typically involves the reaction of 3-oxocyclohex-1-en-1-ylamine with 4-(trifluoromethyl)benzonitrile under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane or toluene, and may require the use of a catalyst to facilitate the reaction. The reaction conditions, including temperature and time, are optimized to achieve the highest yield and purity of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated systems and advanced reaction monitoring techniques ensures consistent quality and efficiency in the production process. The scalability of the synthesis method allows for the production of significant quantities of the compound for various applications .

Analyse Chemischer Reaktionen

Types of Reactions

2-((3-Oxocyclohex-1-en-1-yl)amino)-4-(trifluoromethyl)benzonitrile can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformation .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions can result in the formation of various substituted derivatives .

Wissenschaftliche Forschungsanwendungen

2-((3-Oxocyclohex-1-en-1-yl)amino)-4-(trifluoromethyl)benzonitrile has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: The compound is used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 2-((3-Oxocyclohex-1-en-1-yl)amino)-4-(trifluoromethyl)benzonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-((3-Oxocyclohex-1-en-1-yl)amino)benzonitrile
  • 4-(Trifluoromethyl)benzonitrile
  • 3-Oxocyclohex-1-en-1-ylamine

Uniqueness

2-((3-Oxocyclohex-1-en-1-yl)amino)-4-(trifluoromethyl)benzonitrile is unique due to the presence of both the trifluoromethyl group and the oxocyclohexenylamine group, which confer distinct chemical and biological properties. This combination of functional groups makes it a valuable compound for various research and industrial applications .

Eigenschaften

Molekularformel

C14H11F3N2O

Molekulargewicht

280.24 g/mol

IUPAC-Name

2-[(3-oxocyclohexen-1-yl)amino]-4-(trifluoromethyl)benzonitrile

InChI

InChI=1S/C14H11F3N2O/c15-14(16,17)10-5-4-9(8-18)13(6-10)19-11-2-1-3-12(20)7-11/h4-7,19H,1-3H2

InChI-Schlüssel

KNDILGZYROAJCW-UHFFFAOYSA-N

Kanonische SMILES

C1CC(=CC(=O)C1)NC2=C(C=CC(=C2)C(F)(F)F)C#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.